molecular formula C72H60NiO12P4 B087886 Tetrakis(triphenylphosphite)nickel(0) CAS No. 14221-00-2

Tetrakis(triphenylphosphite)nickel(0)

Cat. No.: B087886
CAS No.: 14221-00-2
M. Wt: 1299.8 g/mol
InChI Key: PGXCIAAANFTEKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrakis(triphenylphosphite)nickel(0) is an organometallic compound with the chemical formula [Ni(P(OPh)3)4]. It is a coordination complex where a nickel atom is surrounded by four triphenylphosphite ligands. This compound is known for its role as a catalyst in various chemical reactions, particularly in organic synthesis and industrial applications .

Mechanism of Action

Target of Action

Tetrakis(triphenylphosphite)nickel(0), also known as Nickel tetrakis(triphenoxyphosphine), primarily targets organic halides and organometallic compounds . These compounds are often used in various chemical reactions, and the interaction with Tetrakis(triphenylphosphite)nickel(0) can significantly influence their reactivity and the outcome of these reactions.

Mode of Action

As a catalyst, Tetrakis(triphenylphosphite)nickel(0) facilitates the coupling reactions of organic halides and organometallic compounds . It does this by accelerating the reaction rate without being consumed in the process. This compound also catalyzes the cyclooligomerization of cumulenes , a process that leads to the formation of cyclic compounds from cumulenes.

Result of Action

The primary result of Tetrakis(triphenylphosphite)nickel(0)'s action is the facilitation of chemical reactions involving organic halides and organometallic compounds . By acting as a catalyst, it enables these reactions to proceed more efficiently, leading to the desired products.

Action Environment

The action, efficacy, and stability of Tetrakis(triphenylphosphite)nickel(0) can be influenced by various environmental factors. For instance, the compound is typically stored at a temperature of 2-8°C , suggesting that it may be sensitive to temperature changes. Additionally, the presence of other chemicals in the reaction environment can also impact the compound’s catalytic activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrakis(triphenylphosphite)nickel(0) can be synthesized through the reaction of nickel(II) chloride with triphenylphosphite in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an inert atmosphere to prevent oxidation of the nickel complex. The general reaction is as follows:

NiCl2+4P(OPh)3+2NaBH4Ni(P(OPh)3)4+2NaCl+2BH3\text{NiCl}_2 + 4 \text{P(OPh)}_3 + 2 \text{NaBH}_4 \rightarrow \text{Ni(P(OPh)}_3)_4 + 2 \text{NaCl} + 2 \text{BH}_3 NiCl2​+4P(OPh)3​+2NaBH4​→Ni(P(OPh)3​)4​+2NaCl+2BH3​

Industrial Production Methods

Industrial production of tetrakis(triphenylphosphite)nickel(0) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Tetrakis(triphenylphosphite)nickel(0) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form nickel(II) complexes.

    Reduction: It can act as a reducing agent in certain reactions.

    Substitution: Ligand exchange reactions where triphenylphosphite ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in reactions with tetrakis(triphenylphosphite)nickel(0) include organic halides, carbon monoxide, and various reducing agents. Reactions are typically carried out under inert atmospheres to prevent unwanted oxidation .

Major Products

Major products formed from reactions involving tetrakis(triphenylphosphite)nickel(0) include nickel(II) complexes, substituted phosphite ligands, and various organic compounds depending on the specific reaction conditions .

Scientific Research Applications

Tetrakis(triphenylphosphite)nickel(0) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Tetrakis(triphenylphosphine)nickel(0): Similar in structure but with triphenylphosphine ligands instead of triphenylphosphite.

    Tetrakis(triphenylphosphine)palladium(0): A palladium analog with similar catalytic properties.

    Bis(1,5-cyclooctadiene)nickel(0): Another nickel complex used in similar catalytic applications.

Uniqueness

Tetrakis(triphenylphosphite)nickel(0) is unique due to its specific ligand environment, which imparts distinct catalytic properties. The triphenylphosphite ligands provide a different electronic environment compared to triphenylphosphine, influencing the reactivity and selectivity of the nickel center in catalytic processes .

Properties

IUPAC Name

nickel;triphenyl phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C18H15O3P.Ni/c4*1-4-10-16(11-5-1)19-22(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18;/h4*1-15H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXCIAAANFTEKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.[Ni]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H60NiO12P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1299.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14221-00-2
Record name (T-4)-Tetrakis(triphenyl phosphite-κP)nickel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14221-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nickel, tetrakis(triphenyl phosphite-.kappa.P)-, (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nickel, tetrakis(triphenyl phosphite-.kappa.p)-, (t-4)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tetrakis(triphenylphosphite)nickel(0)
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tetrakis(triphenylphosphite)nickel(0)
Reactant of Route 3
Reactant of Route 3
Tetrakis(triphenylphosphite)nickel(0)
Reactant of Route 4
Tetrakis(triphenylphosphite)nickel(0)
Reactant of Route 5
Tetrakis(triphenylphosphite)nickel(0)
Reactant of Route 6
Tetrakis(triphenylphosphite)nickel(0)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.